3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is a complex organic compound that belongs to the class of pyridazinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-fluorophenyl hydrazine with 2,4-dimethylthiazole-5-carboxaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and exhibit similar inhibitory effects on enzymes.
Pyridazinone derivatives: Compounds with the pyridazinone core structure, known for their diverse pharmacological activities.
Uniqueness
3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5S/c1-14-19(27-15(2)22-14)13-25-9-11-26(12-10-25)20-8-7-18(23-24-20)16-3-5-17(21)6-4-16/h3-8H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXVFRXIYBIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.